molecular formula C17H18N2O4 B6395166 5-(4-BOC-Aminophenyl)nicotinic acid CAS No. 1261892-53-8

5-(4-BOC-Aminophenyl)nicotinic acid

Cat. No.: B6395166
CAS No.: 1261892-53-8
M. Wt: 314.34 g/mol
InChI Key: QXOWCXLLSNYYDZ-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 5-position of the pyridine ring. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions for further functionalization . For instance, compounds like 5-(4-Carboxyphenyl)nicotinic acid (CAS: 597565-52-1) and 5-(4-Bromophenyl)nicotinic acid (CAS: 887973-36-6) share the same pyridine-carboxylic acid backbone but differ in substituents, enabling comparative analysis .

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-6-4-11(5-7-14)12-8-13(15(20)21)10-18-9-12/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOWCXLLSNYYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)nicotinic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)nicotinic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors. The BOC group provides stability during synthesis and can be removed to reveal the active amine, which can then interact with its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-(4-BOC-Aminophenyl)nicotinic acid, highlighting substituent variations and their implications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 4-BOC-NH-C6H4 (5-position) Not provided ~300 (estimated) BOC protection enhances synthetic utility; potential pharmaceutical intermediate
5-(4-Carboxyphenyl)nicotinic acid 4-COOH-C6H4 (5-position) C13H9NO4 243.22 High polarity due to dual carboxylic groups; used in coordination chemistry
5-(4-Bromophenyl)nicotinic acid 4-Br-C6H4 (5-position) C12H8BrNO2 294.11 Bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura)
5-(4-Trifluoromethoxyphenyl)-nicotinic acid 4-CF3O-C6H4 (5-position) C13H8F3NO3 307.20 Electron-withdrawing CF3O group improves metabolic stability; API intermediate
5-(4-Formylphenyl)nicotinic acid 4-CHO-C6H4 (5-position) C13H9NO3 227.22 Aldehyde functionality facilitates Schiff base formation; storage at 2–8°C under inert atmosphere

Physicochemical Properties

  • Solubility and Polarity: The BOC group in this compound likely increases hydrophobicity compared to polar derivatives like 5-(4-Carboxyphenyl)nicotinic acid (logP ~1.5–2.0 estimated) .
  • Thermal Stability :

    • Derivatives with electron-withdrawing groups (e.g., Br, CF3O) show higher thermal stability. For example, 5-(4-Trifluoromethoxyphenyl)-nicotinic acid remains stable up to 200°C .
    • BOC-protected amines typically decompose above 150°C, requiring careful handling during synthesis .

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